![molecular formula C21H20N2O3 B15125611 cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl](/img/structure/B15125611.png)
cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl: is a complex organic compound with a molecular formula of C23H24N2O3 This compound is characterized by the presence of an isoindole ring, which is a bicyclic structure containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl typically involves the reaction of isoindole derivatives with appropriate alkylating agents. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or methanol, and the reactions are typically carried out at temperatures ranging from 0°C to 100°C .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and controlled reaction environments is crucial to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids .
Medicine: Its ability to interact with various biological targets makes it a candidate for drug discovery .
Industry: In the industrial sector, the compound is used in the production of advanced materials, including polymers and coatings .
作用機序
The mechanism of action of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
- cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
- 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide
Uniqueness: The uniqueness of cis-2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)Methyl]-N-ethyl-1-phenyl lies in its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity to biological targets .
特性
分子式 |
C21H20N2O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC名 |
2-[(1,3-dioxoisoindol-2-yl)methyl]-N-ethyl-1-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C21H20N2O3/c1-2-22-20(26)21(14-8-4-3-5-9-14)12-15(21)13-23-18(24)16-10-6-7-11-17(16)19(23)25/h3-11,15H,2,12-13H2,1H3,(H,22,26) |
InChIキー |
KXPNXMHTVGJNIW-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)C1(CC1CN2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


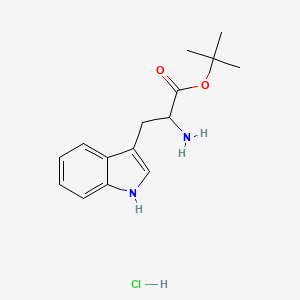
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide](/img/structure/B15125539.png)

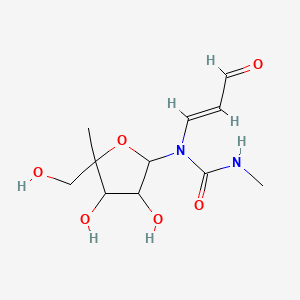
![4,6,6a,7,8,9,10,10a-Octahydroindolo[4,3-fg]quinolin-9-ylmethoxy-tert-butyl-dimethylsilane](/img/structure/B15125568.png)
![L-Norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl-N-[(1S)-1-(cyclohexylmethyl)-3,3-difluoro-4-(methylamino)-2,4-dioxobutyl]-(9CI)](/img/structure/B15125571.png)
![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)
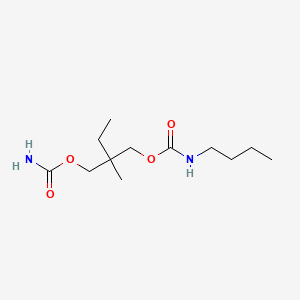
![Ethyl [1,2,4]Triazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B15125594.png)
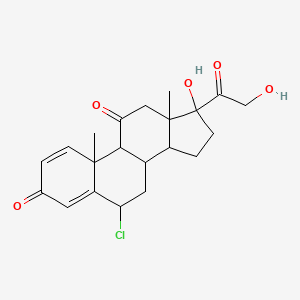
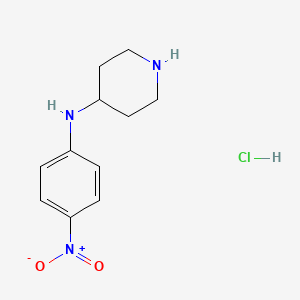
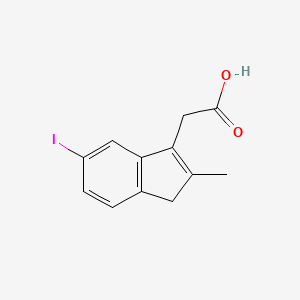
![13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B15125627.png)
![[[2-[1-(6-Aminopurin-9-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15125636.png)
